(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
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Description
Molecular Structure Analysis
The molecular formula of this compound is C20H14BrN3O . The compound has a molecular weight of 392.2 g/mol . The InChIKey, a unique identifier for the compound, is WGZLJFCCWMYAPI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 392.2 g/mol . It has a XLogP3 value of 5.5, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a topological polar surface area of 58 Ų .Scientific Research Applications
Antioxidant Properties
The compound (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone, similar to other bromophenols, may exhibit significant antioxidant properties. Bromophenols synthesized in various studies have demonstrated effective antioxidant power, often compared to standard antioxidant compounds like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). This potential is highlighted in the synthesis and study of derivatives, including bromination and demethylation reactions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antibacterial Activity
Compounds structurally similar to the given compound, especially those containing bromoquinazoline and piperazine structures, have shown promising antibacterial activity. The synthesis of various derivatives, including triazole analogues and others, has been explored for their potential in inhibiting bacterial growth, suggesting the utility of this compound class in antibacterial research (Nagaraj, Srinivas, & Rao, 2018).
Enzyme Inhibition
Arylisoxazole-phenylpiperazine derivatives, closely related to the query compound, have been designed and synthesized for their inhibitory activity against enzymes like acetylcholinesterase (AChE). Such compounds have shown potential in selectively inhibiting specific enzymes, an important aspect in the development of treatments for conditions like Alzheimer's disease (Saeedi et al., 2019).
Cancer Research
Compounds with structural elements similar to this compound have been investigated for their potential in cancer treatment. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound with a similar framework, demonstrated promising antiproliferative activity against human cancer cells, indicating the potential of such compounds in oncological research (Minegishi et al., 2015).
Properties
IUPAC Name |
[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN5O/c1-31-13-15-32(16-14-31)25(33)19-7-10-21(11-8-19)28-26-29-23-12-9-20(27)17-22(23)24(30-26)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRBSNPVWDBDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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